1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

Organic synthesis Process chemistry Sulfamoyl-benzofuran derivatives

Select 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS 58583-72-5) for superior synthetic efficiency. Its 90% chlorosulfonylation yield (EP0187387A1) is 2.0-fold higher than the 7-n-propoxy analog (45%) and 2.3-fold higher than 7-n-heptyloxy (39%), translating to ~2.5× more final product per gram of starting material. The ethoxy group optimizes lipophilicity and cellular permeability, enabling validated caspase-dependent anticancer activity and water-soluble sodium salt formulations. One batch supplies both aldose reductase inhibitor and chalcone anticancer programs—eliminating O-alkylation steps required for the 7-hydroxy analog. Request a quote today.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 58583-72-5
Cat. No. B3021139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
CAS58583-72-5
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C(=O)C
InChIInChI=1S/C12H12O3/c1-3-14-10-6-4-5-9-7-11(8(2)13)15-12(9)10/h4-7H,3H2,1-2H3
InChIKeyVMJVQNUDBMVFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS 58583-72-5): Procurement-Relevant Identity and Core Characteristics


1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS 58583-72-5), also referred to as 2-acetyl-7-ethoxybenzofuran, is a benzofuran derivative bearing an ethoxy substituent at the 7-position and an acetyl group at the 2-position of the fused benzofuran ring system . With a molecular formula of C₁₂H₁₂O₃ and a molecular weight of 204.22 g·mol⁻¹, it is a solid at ambient temperature exhibiting a boiling point of 314.6°C at 760 mmHg and a density of 1.144 g·cm⁻³ . The compound is notified under the ECHA C&L Inventory (EC Number 999-555-8) [1]. Its primary scientific value lies in its role as a versatile heterocyclic building block for the synthesis of chalcone derivatives and sulfamoyl-benzofuran analogs with demonstrated anticancer and aldose reductase inhibitory activities.

Why 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone Cannot Be Simply Replaced by 7-Hydroxy, 7-Methoxy, or Unsubstituted Benzofuran Analogs


Interchanging 1-(7-ethoxy-1-benzofuran-2-yl)ethanone with its 7-hydroxy (CAS 40020-87-9), 7-methoxy (CAS 43071-52-9), or unsubstituted 2-acetylbenzofuran (CAS 1646-26-0) analogs introduces quantifiable differences in synthetic performance, physicochemical properties, and downstream biological activity of derived products. The ethoxy substituent is not merely a protecting group; it confers a specific balance of lipophilicity, steric bulk, and electronic character that directly impacts reaction yields in subsequent transformations [1]. In the pivotal patent EP0187387, the 7-ethoxy intermediate achieves a chlorosulfonylation yield of 90%, which is substantially higher than the 45% obtained for the 7-n-propoxy analog and 78% for the 7-n-butoxy analog under identical conditions, demonstrating that the ethoxy chain length is optimal for this key activation step [2]. Furthermore, the 7-ethoxy substitution pattern is integral to the biological activity of the chalcone derivatives synthesized from this scaffold—the anticancer potency observed in the benzofuran-chalcone series (Coskun et al., 2017) is specifically linked to the 7-ethoxybenzofuran substructure, and replacement with a hydroxy or methoxy group would alter both the electronic properties of the chalcone and its cellular permeability, with no guarantee of retaining the caspase-dependent apoptosis induction profile observed for derivative 3a [3].

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Superior Chlorosulfonylation Yield: 7-Ethoxy Outperforms 7-n-Propoxy, 7-n-Butoxy, and Longer-Chain Alkoxy Analogs

In the electrophilic chlorosulfonylation step critical for generating aldose reductase-targeting sulfamoyl-benzofuran derivatives, the 7-ethoxy intermediate achieves a 90% reaction yield, substantially exceeding the 7-n-propoxy analog (45% yield), the 7-n-pentyloxy analog (52%), the 7-n-hexyloxy analog (43%), and the 7-n-heptyloxy analog (39%) under identical reaction conditions with chlorosulfonic acid at -15°C to -5°C [1]. The 7-n-butoxy analog reaches only 78% yield in this step, while the 7-ethoxy compound also shows a competitive O-alkylation yield (87%) from the common 2-acetyl-7-hydroxybenzofuran precursor using ethyl iodide [1]. Across the full three-step sequence to the final N-carboxymethylsulfamoyl product, the 7-ethoxy derivative delivers an overall yield of approximately 64% (87% × 90% × 81%), which is higher than the 7-n-propoxy sequence at approximately 26% (78% × 45% × 74%) and the 7-n-pentyloxy sequence at approximately 30% (90% × 52% × 63%) [1].

Organic synthesis Process chemistry Sulfamoyl-benzofuran derivatives

Physicochemical Differentiation: Boiling Point and Density Distinguish 7-Ethoxy from 7-Hydroxy and Unsubstituted Analogs for Purification and Formulation

The 7-ethoxy substitution produces a boiling point of 314.6°C at 760 mmHg and a density of 1.144 g·cm⁻³ , which are intermediate between the more polar 7-hydroxy analog (predicted bp 327.8°C, density 1.292 g·cm⁻³) and the less functionalized unsubstituted 2-acetylbenzofuran (bp 110–113°C at 3 mmHg, mp 70–72°C) . The absence of a free phenolic –OH group in the 7-ethoxy compound eliminates hydrogen-bonding interactions that complicate chromatographic purification of the 7-hydroxy analog and avoids the oxidative instability associated with the hydroxy moiety. The melting point of the 7-methoxy analog (94–96°C) [1] indicates a crystalline solid that may require different solvent systems for recrystallization compared to the 7-ethoxy compound. These differences directly influence solvent selection, distillation parameters, and chromatographic conditions during downstream processing.

Physicochemical characterization Purification method development Formulation science

Proven Chalcone-Derivative Anticancer Activity: Derivative 3a Induces Caspase-Dependent Apoptosis Across Three Cancer Cell Lines

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone serves as the indispensable starting material for a library of 10 benzofuran-substituted chalcone derivatives (3a–j) synthesized via base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes [1]. Among these, chalcone derivative 3a demonstrated potent, broad-spectrum cytotoxic activity against human breast cancer (MCF-7), non-small cell lung cancer (A549), and prostate cancer (PC-3) cell lines as measured by SRB and ATP viability assays [1]. Derivative 3a specifically induced apoptosis through mitochondrial membrane potential disruption, positive Annexin V staining, and caspase 3/7 activation—a mechanistic profile confirmed across all three cancer types [1]. By contrast, 2-acetylbenzofuran (the unsubstituted parent scaffold) has been reported primarily for α-glucosidase inhibition (hydrazone ligand L3 IC₅₀ = 47.51 µM; metal complex IC₅₀ = 0.15–1.15 µM) [2] and bitterness receptor activation (EC₅₀ at TAS2R receptors) [3], with no published evidence of direct caspase-dependent apoptosis induction in the same panel of cancer cell lines. The 7-ethoxy substitution is thus structurally linked to the chalcone derivatization pathway that unlocks the caspase-mediated apoptosis mechanism.

Anticancer drug discovery Chalcone chemistry Apoptosis mechanism

Water-Soluble Chalcone Hybrids Enabled by 7-Ethoxybenzofuran Scaffold: Aqueous Solubility at Room Temperature Unlocks Formulation Advantages

In a 2023 study, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone was employed as the starting reagent for synthesizing benzofuran-chalcone hybrids that were subsequently converted to their water-soluble sodium salts [1]. These salts exhibited solubility in water at room temperature—a property that directly addresses the poor aqueous solubility that limits the pharmaceutical developability of many chalcone-based anticancer agents [1]. The anticancer activities of these water-soluble hybrids were confirmed by SRB viability assay in human lung cancer (A549, H1299) and breast cancer (MCF-7, MDA-MB-231) cell lines, with treatment resulting in significant increases in both early and late apoptotic cell populations as measured by flow cytometry and PARP-ELISA [1]. The 7-ethoxy substitution is structurally integral to this solubility-enabling derivatization strategy; the 7-hydroxy analog would require protection/deprotection steps that complicate the synthetic route, while the unsubstituted 2-acetylbenzofuran lacks the functional handle for regioselective elaboration at positions 2 and 4 of the benzofuran ring as demonstrated in this study [1].

Water-soluble chalcones Drug formulation Bioavailability enhancement

Commercial Availability with Documented Purity: 97% Minimum Purity from Major Catalog Suppliers Supports Reproducible Research

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone is commercially available from multiple catalog suppliers with a documented purity specification of ≥97% . The compound is listed under the MDL number MFCD06357368, facilitating unambiguous identification across procurement platforms [1]. In contrast, the 7-hydroxy analog (CAS 40020-87-9) is typically offered at ≥97–98% purity but with noted storage sensitivities (hygroscopic and oxidative degradation risks associated with the free phenolic –OH) . The 7-methoxy analog (CAS 43071-52-9) is available at 98.0+% purity from TCI America . The well-characterized mass spectrum (MS m/z: 204 [M+], 176, 161) provides a reliable quality control benchmark for incoming material verification by GC-MS or LC-MS [1]. The compound's regulatory notification under the ECHA C&L Inventory further supports its recognized status in the European chemical market [2].

Chemical procurement Quality assurance Reproducibility

Dual-Use Synthetic Intermediate: Documented Role in Both Aldose Reductase Inhibitor and Anticancer Chalcone Research Programs

1-(7-Ethoxy-1-benzofuran-2-yl)ethanone occupies a rare position as a common intermediate in two mechanistically distinct therapeutic research areas. In the aldose reductase inhibitor program documented in EP0187387A1/US4666931A, the compound is elaborated to 2-acetyl-4-(N-carboxymethylsulfamoyl)-7-ethoxybenzofuran (Compound No. 2), a representative of a series exhibiting aldose reductase inhibitory activity in the IC₅₀ range of 10⁻⁸ to 10⁻⁷ M [1]. Independently, the same compound serves as the starting material for the benzofuran-chalcone anticancer library described by Coskun et al. (2017), where derivative 3a demonstrates caspase-dependent apoptosis [2], and for the water-soluble chalcone sodium salts reported by Cinar-Asa et al. (2023) [3]. This dual-use provenance means that a single procurement of 1-(7-ethoxy-1-benzofuran-2-yl)ethanone can supply multiple parallel research tracks, reducing inventory complexity. The 7-hydroxy analog, while a precursor to the 7-ethoxy compound, is not directly employed as the chalcone starting material in either of the cited anticancer studies, nor is 2-acetylbenzofuran used in the aldose reductase inhibitor program—underscoring the specific and cross-cutting utility of the 7-ethoxy substitution.

Aldose reductase inhibition Diabetic complications Multi-target drug discovery

High-Impact Application Scenarios for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone (CAS 58583-72-5) Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Development: Maximizing Synthetic Throughput via the 90% Chlorosulfonylation Yield Advantage

Research groups synthesizing sulfamoyl-benzofuran aldose reductase inhibitors for diabetic complication therapeutics should select 1-(7-ethoxy-1-benzofuran-2-yl)ethanone as the key intermediate. The 90% chlorosulfonylation yield demonstrated in EP0187387A1 is 2.0-fold higher than the 7-n-propoxy analog (45%) and 2.3-fold higher than the 7-n-heptyloxy analog (39%), directly translating to cost savings in multi-gram to kilogram scale syntheses [1]. The overall three-step sequence yield of approximately 64% for the 7-ethoxy pathway compares favorably with ~26% for the 7-n-propoxy route, meaning that researchers can obtain roughly 2.5 times more final product per gram of starting 2-acetyl-7-hydroxybenzofuran consumed [1].

Benzofuran-Chalcone Anticancer Library Synthesis: A Validated Starting Point for Caspase-Dependent Apoptosis Inducers

Medicinal chemistry teams pursuing chalcone-based anticancer agents with a caspase-dependent mechanism of action should adopt 1-(7-ethoxy-1-benzofuran-2-yl)ethanone as the core building block. The Claisen-Schmidt condensation protocol established by Coskun et al. (2017) provides a robust, experimentally validated route to a library of 10 chalcone derivatives (3a–j), with derivative 3a showing confirmed apoptosis induction via mitochondrial membrane potential disruption and caspase 3/7 activation in MCF-7, A549, and PC-3 cell lines [2]. This mechanistic validation is not available for chalcones derived from the unsubstituted 2-acetylbenzofuran scaffold, where reported biological activities are limited to α-glucosidase inhibition and bitter receptor agonism [3].

Water-Soluble Anticancer Agent Development: Enabling Formulation-Relevant Solubility Without Additional Synthetic Steps

Drug development groups facing the classical chalcone solubility bottleneck should utilize 1-(7-ethoxy-1-benzofuran-2-yl)ethanone to access the water-soluble benzofuran-chalcone sodium salt series reported by Cinar-Asa et al. (2023) [4]. The room-temperature water solubility of these salts eliminates the need for DMSO or surfactant-based formulation approaches during in vitro and early in vivo evaluation, while the confirmed anticancer activity in A549, H1299, MCF-7, and MDA-MB-231 cell lines provides a broad efficacy foundation [4]. This scenario is particularly relevant for programs transitioning from hit-to-lead optimization into preclinical candidate profiling.

Multi-Project Intermediate Inventory Consolidation: One Compound Serving Diabetes and Oncology Research Tracks

For contract research organizations (CROs) and academic core facilities managing compound libraries that support multiple therapeutic area projects, procuring 1-(7-ethoxy-1-benzofuran-2-yl)ethanone enables inventory consolidation. A single batch of this intermediate can simultaneously supply aldose reductase inhibitor synthesis for diabetic complications research (EP0187387A1, IC₅₀ range 10⁻⁸–10⁻⁷ M) [1] and anticancer chalcone library generation (Coskun 2017, Cinar-Asa 2023) [2][4]. The 7-hydroxy analog cannot fulfill this dual role without additional O-alkylation, and 2-acetylbenzofuran lacks the 7-position functional handle required for both derivatization pathways [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.